Cas no 2034494-71-6 (N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide)

N,N-Dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridinyloxy-pyrrolidine moiety, offering versatile reactivity and structural complexity. Its benzenesulfonamide core provides stability and potential for further functionalization, while the dimethylamino group enhances solubility and electronic properties. The pyridin-4-yloxy substitution introduces a heteroaromatic component, broadening its applicability in medicinal chemistry and catalysis. This compound is particularly valuable as an intermediate in pharmaceutical research, where its unique scaffold may contribute to the development of bioactive molecules. Its well-defined structure and synthetic accessibility make it a practical choice for targeted chemical synthesis and structure-activity relationship studies.
N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide structure
2034494-71-6 structure
Product Name:N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide
CAS No:2034494-71-6
MF:C18H21N3O4S
MW:375.442043066025
CID:6271841
PubChem ID:92091020
Update Time:2025-06-13

N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2034494-71-6
    • N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide
    • N,N-dimethyl-4-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)benzenesulfonamide
    • AKOS026690195
    • F6476-5365
    • N,N-dimethyl-4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]benzene-1-sulfonamide
    • Inchi: 1S/C18H21N3O4S/c1-20(2)26(23,24)17-5-3-14(4-6-17)18(22)21-12-9-16(13-21)25-15-7-10-19-11-8-15/h3-8,10-11,16H,9,12-13H2,1-2H3
    • InChI Key: UBFAFDOPJQTBTM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(N1CCC(C1)OC1C=CN=CC=1)=O)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 375.12527733g/mol
  • Monoisotopic Mass: 375.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 88.2Ų

N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide Pricemore >>

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Additional information on N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide

Introduction to N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide (CAS No. 2034494-71-6)

N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by its CAS number 2034494-71-6, represents a promising candidate for further investigation in drug discovery and development. The molecular structure of this compound incorporates several key functional groups, including a benzenesulfonamide moiety, a pyridine ring, and a pyrrolidine moiety, which collectively contribute to its distinctive chemical properties and biological activity.

The benzenesulfonamide group is a well-known pharmacophore that has been extensively studied for its role in various therapeutic agents. Its presence in N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. The pyridine ring, another prominent feature of this compound, is frequently incorporated into pharmaceuticals due to its ability to enhance binding affinity and selectivity. Specifically, the 4-yloxy substitution on the pyridine ring in this compound may contribute to its solubility and bioavailability, making it more suitable for systemic administration.

The pyrrolidine moiety adds an additional layer of complexity to the molecular structure of N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide. Pyrrolidine derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of this group into the benzenesulfonamide framework may enhance the compound's ability to interact with specific biological targets, thereby increasing its therapeutic potential. Furthermore, the N,N-dimethyl substitution at the nitrogen atoms of the pyrrolidine ring could influence the compound's electronic properties and reactivity, making it a versatile scaffold for further chemical modifications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in evaluating the potential of N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide as a lead compound for drug development. Studies have shown that the structural features of this compound may make it a viable candidate for targeting various diseases, including cancer and inflammatory disorders. For instance, computational simulations suggest that the benzenesulfonamide group could interact with enzymes involved in tumor growth and progression, while the pyridine and pyrrolidine moieties may enhance binding affinity to specific receptors.

In vitro studies have begun to explore the pharmacological properties of N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide. Initial experiments have demonstrated promising results in terms of inhibitory activity against certain enzymes and receptors relevant to human health. These findings align with previous research on similar compounds, which have shown potential therapeutic benefits in preclinical models. The combination of structural elements from different pharmacophores in this molecule may contribute to its multitargeting capability, allowing it to modulate multiple pathways simultaneously. This property is particularly valuable in the development of drugs that aim to address complex diseases by targeting multiple disease mechanisms.

The synthesis of N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful selection of reagents and reaction conditions to ensure high yield and purity. Researchers have leveraged modern synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations to construct the complex framework of this compound efficiently. These methods not only enhance the feasibility of large-scale production but also allow for modifications that can optimize its biological activity.

The potential applications of N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive scaffold for developing novel agrochemicals and biodegradable materials. Additionally, the compound's ability to interact with various biological targets suggests potential uses in diagnostic imaging and therapeutic agents designed for targeted drug delivery systems. As research continues to uncover new applications for this compound, its significance in advancing scientific knowledge and technological innovation is likely to grow.

In conclusion, N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide (CAS No. 2034494-71-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its complex molecular structure, incorporating functional groups such as benzenesulfonamide, pyridine, and pyrrolidine, contributes to its unique chemical properties and biological activity. Recent studies have highlighted its promise as a lead compound for targeting various diseases, while advancements in synthetic chemistry have made its production more feasible than ever before. As research progresses, this compound is expected to play a crucial role in developing innovative treatments and materials that address global challenges in medicine and industry.

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